molecular formula C10H17N3O2S B2541410 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine CAS No. 1396802-40-6

4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine

Cat. No.: B2541410
CAS No.: 1396802-40-6
M. Wt: 243.33
InChI Key: AECPVQWWFOMCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is a useful research compound. Its molecular formula is C10H17N3O2S and its molecular weight is 243.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study on the synthesis and biological evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide highlighted the process of creating new compounds with potential biological activities. The research included the conversion of organic acids into esters, hydrazides, and finally into target compounds. These compounds were tested for enzyme inhibition and molecular docking studies to understand their binding affinities and orientations within enzyme active sites, suggesting potential therapeutic applications (Khalid et al., 2016).

Antimicrobial Studies

  • Another study focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which underwent a series of synthesis steps. These compounds were evaluated for their antibacterial activity against both Gram-negative and Gram-positive bacteria, displaying moderate to high activity levels (Khalid et al., 2016).

Chemical Reactions and Properties

  • Research on the reaction of 7-(methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine with nucleophiles revealed the formation of various substituted imidazopyridazines through nucleophilic aromatic substitution, showcasing the versatility of such compounds in chemical synthesis (Oishi et al., 1989).

Antioxidant and Enzyme Inhibition

  • A study on microwave-assisted synthesis of new sulfonyl hydrazones incorporated piperidine derivatives, evaluated for antioxidant capacity and anticholinesterase activity. This research underlines the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, providing insights into the structure-activity relationship of these compounds (Karaman et al., 2016).

Selective Dissolution of Metal Oxides

  • Imidazolium, pyridinium, and piperidinium salts, among others, were functionalized with a carboxyl group for the selective dissolution of metal oxides and hydroxides. This study explores the application of such ionic liquids in the dissolution and phase separation processes, relevant to materials science and engineering (Nockemann et al., 2008).

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-1-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-16(14,15)13-5-2-10(3-6-13)8-12-7-4-11-9-12/h4,7,9-10H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECPVQWWFOMCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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